molecular formula C10H14N2O3 B8634866 tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Cat. No.: B8634866
M. Wt: 210.23 g/mol
InChI Key: SJNAMOCXEOEILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with a formyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate under basic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in various coupling reactions .

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Medicine: The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active pyrazole derivative .

Comparison with Similar Compounds

  • Tert-butyl 2-(4-formylimidazol-1-yl)acetate
  • Tert-butyl 2-(4-formyltriazol-1-yl)acetate
  • Tert-butyl 2-(4-formylthiazol-1-yl)acetate

Comparison: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and biological activity. The formyl group in the pyrazole ring can participate in unique reactions that are not possible with other heterocycles .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2-(4-formylpyrazol-1-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-8(7-13)4-11-12/h4-5,7H,6H2,1-3H3

InChI Key

SJNAMOCXEOEILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1H-pyrazole-4-carbaldehyde (0.5 g, 5.2 mmol), potassium tert-butoxide (0.7 g, 6.25 mmol) in N,N-dimethylformamide (6 mL) was stirred at room temperature for 5 minutes. Tert-butylbromoacetate (1.11 g, 5.72 mmol) was added and the resulting mixture was stirred for 2 hours at room temperature. The reaction was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was collected, washed with water then brine, passed through a hydrophobic fit and the solvent was removed in vacuo. The crude material was purified by silica gel column chromatography, eluting with 15-100% ethyl acetate in iso-hexane, to afford the title compound (0.678 g, 62%) as colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Yield
62%

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